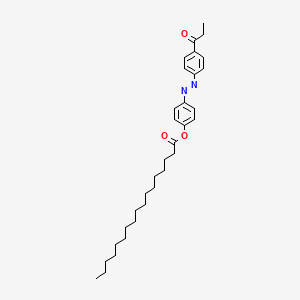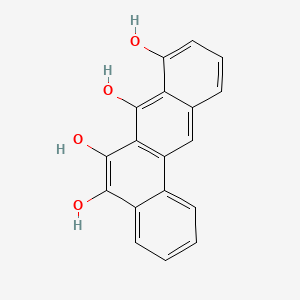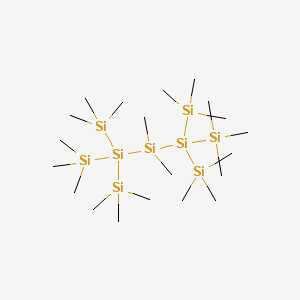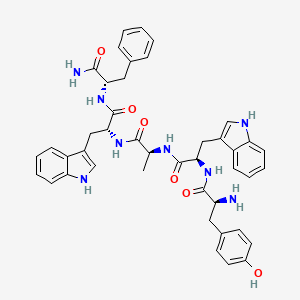
4-Propionyl-4'-n-heptadecanoyloxyazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propionyl-4’-n-heptadecanoyloxyazobenzene is an organic compound with the molecular formula C₃₂H₄₆N₂O₃ and a molecular weight of 506.7192 g/mol . This compound belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. Azobenzenes are known for their photochromic properties, meaning they can change their structure when exposed to light, making them useful in various applications such as molecular switches and sensors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propionyl-4’-n-heptadecanoyloxyazobenzene typically involves the following steps:
Diazotization: Aniline derivatives are converted to diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azobenzene core.
Acylation: The azobenzene core undergoes acylation with propionyl chloride and heptadecanoyl chloride to introduce the propionyl and heptadecanoyloxy groups, respectively.
The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are typically carried out at low temperatures to maintain the stability of the diazonium salts.
Industrial Production Methods
Industrial production of 4-Propionyl-4’-n-heptadecanoyloxyazobenzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-Propionyl-4’-n-heptadecanoyloxyazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of hydrazo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds.
Substitution: Brominated or nitrated azobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Propionyl-4’-n-heptadecanoyloxyazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a photochromic material in the development of molecular switches and sensors.
Biology: Employed in the study of protein-ligand interactions and as a probe for studying cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of dyes, pigments, and coatings due to its color-changing properties.
Wirkmechanismus
The mechanism of action of 4-Propionyl-4’-n-heptadecanoyloxyazobenzene involves the photoisomerization of the azo group (N=N). Upon exposure to light, the compound undergoes a reversible transformation between the trans and cis isomers. This photoisomerization process can modulate the compound’s interaction with molecular targets, such as proteins and nucleic acids, thereby influencing various biological and chemical processes.
Vergleich Mit ähnlichen Verbindungen
4-Propionyl-4’-n-heptadecanoyloxyazobenzene can be compared with other azobenzene derivatives, such as:
4-Propionyl-4’-n-octadecanoyloxyazobenzene: Similar structure but with an octadecanoyloxy group instead of a heptadecanoyloxy group.
4-Propionyl-4’-n-heptanoyloxyazobenzene: Contains a heptanoyloxy group instead of a heptadecanoyloxy group.
The uniqueness of 4-Propionyl-4’-n-heptadecanoyloxyazobenzene lies in its specific combination of functional groups, which imparts distinct photochromic properties and reactivity compared to other azobenzene derivatives.
Eigenschaften
| 76204-55-2 | |
Molekularformel |
C32H46N2O3 |
Molekulargewicht |
506.7 g/mol |
IUPAC-Name |
[4-[(4-propanoylphenyl)diazenyl]phenyl] heptadecanoate |
InChI |
InChI=1S/C32H46N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-32(36)37-30-25-23-29(24-26-30)34-33-28-21-19-27(20-22-28)31(35)4-2/h19-26H,3-18H2,1-2H3 |
InChI-Schlüssel |
VRFWDWVCSYKDIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14449691.png)



![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)


